Chemical structure and properties of 5-bromo-3H-pyrazolo[3,4-b]pyridine
Chemical structure and properties of 5-bromo-3H-pyrazolo[3,4-b]pyridine
An In-depth Technical Guide to 5-Bromo-1H-pyrazolo[3,4-b]pyridine: Structure, Properties, and Applications in Drug Discovery
Introduction: A Privileged Scaffold in Modern Medicinal Chemistry
The pyrazolo[3,4-b]pyridine core is a bicyclic heterocyclic system that has garnered significant attention from medicinal chemists.[1] Its structure, bearing a close resemblance to endogenous purine bases like adenine and guanine, makes it an ideal starting point for the design of molecules that can interact with ATP-binding sites in various enzymes. This has led to its classification as a "privileged scaffold" in drug discovery, particularly in the development of kinase inhibitors.[2] The subject of this guide, 5-bromo-1H-pyrazolo[3,4-b]pyridine , enhances this valuable core with a strategically placed bromine atom, unlocking a vast potential for synthetic diversification and targeted drug design.
A key structural feature of this molecule is tautomerism. While the user's query specified the "3H" tautomer, quantum chemical calculations and the vast body of scientific literature confirm that the 1H-tautomer is significantly more stable and is the overwhelmingly predominant form.[1] Therefore, this guide will focus on the properties and chemistry of 5-bromo-1H-pyrazolo[3,4-b]pyridine, the scientifically recognized and commercially available isomer. The bromine atom at the C5 position serves as a versatile chemical handle, enabling a wide array of cross-coupling reactions that are fundamental to modern synthetic chemistry. This allows for the systematic exploration of the chemical space around the core, a crucial process in optimizing lead compounds for potency, selectivity, and pharmacokinetic properties.
This document serves as a technical resource for researchers and drug development professionals, providing in-depth information on the physicochemical properties, synthesis, reactivity, and critical applications of this important building block.
Chemical Structure and Physicochemical Properties
Molecular Identity
The unambiguous identification of a chemical entity is paramount for scientific integrity. The key identifiers for 5-bromo-1H-pyrazolo[3,4-b]pyridine are summarized below.
| Identifier | Value | Source(s) |
| CAS Number | 875781-17-2 | [3] |
| Molecular Formula | C₆H₄BrN₃ | [3] |
| Molecular Weight | 198.02 g/mol | |
| Canonical SMILES | Brc1cnc2[nH]ncc2c1 | |
| InChI Key | BASYLPMLKGQZOG-UHFFFAOYSA-N |
Physicochemical and Spectroscopic Data
The physical and spectroscopic properties define the compound's behavior and provide the means for its characterization. It is typically a pale yellow solid at room temperature.[4]
| Property | Value | Source(s) |
| Appearance | Pale yellow solid | [4] |
| Melting Point | 198.0 - 202.0 °C | [5] |
| Storage Temperature | Inert atmosphere, room temperature | [6] |
| Solubility | Soluble in organic solvents like DMF and DMSO. | [7] |
Spectroscopic Profile: While a publicly available, peer-reviewed spectrum for this specific compound is elusive, data from closely related isomers and vendor documentation allow for a confident prediction of its key spectral features.[6][8]
| Spectroscopy | Predicted Chemical Shift (δ) / m/z | Assignment and Rationale |
| ¹H NMR (400 MHz, DMSO-d₆) | ~14.0 ppm (br s, 1H) | N1-H : The acidic proton on the pyrazole ring, typically broad and downfield. |
| ~8.7 ppm (d, 1H) | C6-H : Aromatic proton on the pyridine ring, ortho to nitrogen, expected to be a doublet. | |
| ~8.3 ppm (s, 1H) | C3-H : The sole proton on the pyrazole ring, appearing as a singlet. | |
| ~8.2 ppm (d, 1H) | C4-H : Aromatic proton on the pyridine ring, expected to be a doublet coupled to C6-H. | |
| ¹³C NMR (100 MHz, DMSO-d₆) | ~155 ppm | C7a : Quaternary carbon at the ring junction. |
| ~148 ppm | C6 : Pyridine carbon adjacent to nitrogen. | |
| ~142 ppm | C3a : Quaternary carbon at the ring junction. | |
| ~133 ppm | C3 : Pyrazole carbon bearing a proton. | |
| ~118 ppm | C4 : Pyridine carbon bearing a proton. | |
| ~109 ppm | C5 : Pyridine carbon attached to bromine. | |
| Mass Spec (ESI+) | m/z 198/200 [M+H]⁺ | The characteristic isotopic pattern of bromine (¹⁹Br/⁸¹Br in a ~1:1 ratio) will be observed. |
Synthesis and Reactivity
Recommended Synthetic Protocol
The most direct and commonly cited synthesis of 5-bromo-1H-pyrazolo[3,4-b]pyridine involves the condensation and cyclization reaction between 5-bromo-2-fluoronicotinaldehyde and hydrazine hydrate.[4][5]
Step-by-Step Methodology:
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Reaction Setup : To a stirred solution of 5-bromo-2-fluoronicotinaldehyde (1.0 eq) in ethanol (10 mL per gram of aldehyde), add hydrazine hydrate (3.0-4.0 eq) at room temperature (25 °C).
-
Heating : Heat the reaction mixture to reflux (approximately 75-80 °C) and maintain for 12 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
Workup - Concentration : Once the starting material is consumed, cool the mixture and remove the ethanol solvent under reduced pressure.
-
Workup - Precipitation : Triturate the residual crude solid by adding a mixture of water and ethanol (e.g., 3:1 ratio). This step is crucial for precipitating the product while keeping impurities in solution.
-
Isolation : Filter the resulting suspension to collect the solid product.
-
Purification : Wash the filter cake sequentially with water and ethanol to remove residual hydrazine and other polar impurities. Dry the product under vacuum to afford 5-bromo-1H-pyrazolo[3,4-b]pyridine as a yellowish solid (typical yields: 45-55%).[5]
Senior Application Scientist's Notes:
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Causality of Reagent Choice : Ethanol is an excellent solvent as it solubilizes the aldehyde starting material and is compatible with the polar hydrazine hydrate. The use of an excess of hydrazine hydrate drives the reaction to completion, ensuring full conversion of the intermediate hydrazone.
-
Mechanism Rationale : The reaction proceeds via two key stages. First, a simple condensation between the aldehyde and hydrazine forms a hydrazone intermediate. Second, an intramolecular nucleophilic aromatic substitution (SNAAr) occurs, where the terminal nitrogen of the hydrazone attacks the carbon bearing the fluorine atom, displacing it and forming the pyrazole ring. The pyridine ring activates the fluorine for this displacement.
-
Self-Validating Protocol : The workup procedure is designed for efficiency and purity. The precipitation step is critical; the desired product is significantly less soluble in the water/ethanol mixture than the hydrazine starting material or reaction byproducts, allowing for effective purification without the need for column chromatography in many cases. The final washes further purify the isolated solid.
Synthesis Workflow Diagram
Caption: Synthetic workflow for 5-bromo-1H-pyrazolo[3,4-b]pyridine.
Chemical Reactivity and Key Transformations
The utility of 5-bromo-1H-pyrazolo[3,4-b]pyridine as a building block stems from its two primary reactive sites:
-
C5-Bromine : This position is ideal for palladium-catalyzed cross-coupling reactions. It readily participates in Suzuki, Stille, Sonogashira, and Buchwald-Hartwig amination reactions, allowing for the introduction of diverse aryl, heteroaryl, alkyl, alkynyl, and amino substituents.[7][9]
-
N1-Position : The pyrazole nitrogen is nucleophilic and can be functionalized through alkylation, arylation, or acylation. This site is often used to attach side chains that can probe different regions of a biological target's binding pocket or to modulate the compound's overall physicochemical properties, such as solubility.[7]
Application in Medicinal Chemistry and Drug Development
Role as a Privileged Kinase Inhibitor Scaffold
The pyrazolo[3,4-b]pyridine scaffold is a cornerstone of many kinase inhibitor programs.[2][10] Its structure provides a rigid framework with precisely positioned hydrogen bond donors and acceptors that can mimic the hinge-binding interactions of ATP.
-
Hinge Binding : The N1-H and the adjacent pyrazole N2 atom act as a hydrogen bond donor and acceptor, respectively. This pattern is perfectly suited to form two critical hydrogen bonds with the "hinge" region of the kinase ATP-binding site, a common anchoring motif for Type I and Type II inhibitors.[11]
-
π-π Stacking : The aromatic surface of the bicyclic system provides an ideal platform for π-π stacking interactions with aromatic residues, such as phenylalanine, which are frequently found in the active site.[11]
-
Vectors for Optimization : The functionalization points at C5 (via the bromine) and N1 allow synthetic chemists to extend the molecule into different sub-pockets of the active site to enhance potency and achieve selectivity against other kinases.
Case Study: Tropomyosin Receptor Kinase (TRK) Inhibitors
A prominent application of 5-bromo-1H-pyrazolo[3,4-b]pyridine is in the development of inhibitors for Tropomyosin Receptor Kinases (TRKs), which are key drivers in certain types of cancer.[7] In the synthesis of novel TRK inhibitors, this core serves as the starting point. The bromine is first converted to other functionalities, and the pyrazole nitrogen is protected and later deprotected or substituted. This scaffold forms the central hinge-binding element of the final drug candidates, which have demonstrated potent, nanomolar inhibitory activity against TRKA kinase.[7][11]
Hypothetical Kinase Binding Mode Diagram
The following diagram illustrates the key interactions that anchor the pyrazolo[3,4-b]pyridine scaffold within a typical kinase ATP-binding site, based on published molecular docking studies.[11]
Sources
- 1. 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Development of New Pyrazolo [3,4-b]Pyridine Derivatives as Potent Anti-Leukemic Agents and Topoisomerase IIα Inhibitors with Broad-Spectrum Cytotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 5-Bromo-1H-pyrazolo[3,4-b]pyridine | CAS 875781-17-2 | SCBT - Santa Cruz Biotechnology [scbt.com]
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- 8. 5-bromo-1H-pyrazolo[3,4-c]pyridine synthesis - chemicalbook [chemicalbook.com]
- 9. Synthesis of Diversified Pyrazolo[3,4-b]pyridine Frameworks from 5-Aminopyrazoles and Alkynyl Aldehydes via Switchable C≡C Bond Activation Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 10. 1H-Pyrazolo[3,4-b]pyridine inhibitors of cyclin-dependent kinases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Design, synthesis and biological evaluation of pyrazolo[3,4- b ]pyridine derivatives as TRK inhibitors - RSC Medicinal Chemistry (RSC Publishing) DOI:10.1039/D2MD00334A [pubs.rsc.org]
